4-(Cyclopentylmethoxy)pyridin-3-amine

Lipophilicity Physicochemical property Lead optimization

4-(Cyclopentylmethoxy)pyridin-3-amine (CAS 1520789-08-5) is a disubstituted pyridine building block featuring a primary amine at the 3-position and a cyclopentylmethoxy ether at the 4-position. It belongs to the aminopyridine class but is structurally distinct from the widely studied 2-aminopyridine pharmacophore series (e.g., K02288, LDN-193189), owing to its 3-amino substitution pattern and the cycloalkylmethyl ether substituent, which collectively define its computed physicochemical profile: molecular weight 192.26 g/mol, XLogP3 of 2, topological polar surface area (TPSA) of 48.1 Ų, one hydrogen bond donor, and three rotatable bonds.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12091038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethoxy)pyridin-3-amine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=C(C=NC=C2)N
InChIInChI=1S/C11H16N2O/c12-10-7-13-6-5-11(10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8,12H2
InChIKeyFVLYSKDUOAZFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentylmethoxy)pyridin-3-amine: Core Identity and Procurement-Relevant Properties


4-(Cyclopentylmethoxy)pyridin-3-amine (CAS 1520789-08-5) is a disubstituted pyridine building block featuring a primary amine at the 3-position and a cyclopentylmethoxy ether at the 4-position [1]. It belongs to the aminopyridine class but is structurally distinct from the widely studied 2-aminopyridine pharmacophore series (e.g., K02288, LDN-193189), owing to its 3-amino substitution pattern and the cycloalkylmethyl ether substituent, which collectively define its computed physicochemical profile: molecular weight 192.26 g/mol, XLogP3 of 2, topological polar surface area (TPSA) of 48.1 Ų, one hydrogen bond donor, and three rotatable bonds [1].

Why 4-(Cyclopentylmethoxy)pyridin-3-amine Cannot Be Trivially Replaced by In-Class Aminopyridines


Despite sharing a pyridine core with numerous pharmacological probes and building blocks, 4-(cyclopentylmethoxy)pyridin-3-amine occupies a specific region of physicochemical space that distinguishes it from both simpler scaffolds and near-neighbor homologs. The 3-amino substitution pattern, combined with the cyclopentylmethyl ether at position 4, yields a computed lipophilicity (XLogP3 = 2) that sits midway between the significantly more polar unsubstituted 3-aminopyridine (XLogP ≈ 0.2) and the more lipophilic 4-(cyclohexylmethoxy) analog (estimated XLogP ~2.5–3) [1]. Furthermore, this compound is structurally distinct from the extensively characterized 2-aminopyridine BMP type I receptor inhibitor series (K02288, LDN-193189), whose 2-amino pharmacophore and diaryl substitution pattern confer receptor binding interactions that are unlikely to be replicated by a 3-amino-4-alkoxypyridine scaffold [2]. These differences in connectivity, logP, and steric bulk mean that generic class-level assumptions about solubility, permeability, or target engagement cannot be safely transferred without compound-specific data.

Quantitative Differentiation Evidence: 4-(Cyclopentylmethoxy)pyridin-3-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclopentylmethyl vs. Cyclohexylmethyl and Unsubstituted Scaffolds

The computed lipophilicity of 4-(cyclopentylmethoxy)pyridin-3-amine (XLogP3 = 2) positions it in the lower-mid lipophilicity range ideal for oral bioavailability screening, contrasting with the anticipated higher logP of the cyclohexyl homolog and the minimal lipophilicity of the unsubstituted 3-aminopyridine scaffold. This value is experimentally actionable for assessing passive membrane permeability potential [1].

Lipophilicity Physicochemical property Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Distinguishing 3-Amino-4-alkoxy from 2-Amino Probes

The TPSA of 4-(cyclopentylmethoxy)pyridin-3-amine (48.1 Ų) is identical to simpler 4-methoxypyridin-3-amine and substantially lower than the 2-aminopyridine probe K02288 (TPSA ≈ 85 Ų, reflecting additional phenolic –OH and trimethoxyphenyl substituents) [1]. This lower TPSA value suggests superior predicted passive membrane permeability for the target compound relative to poly-substituted 2-aminopyridine inhibitors, a factor relevant for designing blood-brain barrier-penetrant candidates.

Polar surface area Permeability Drug-likeness

Purity Specification: Baseline Procurement Criteria vs. Catalog Alternatives

The minimum purity specification of 95% (AKSci Catalog 0561DS) and 98% (Leyan Catalog 1653615) establishes a definitive purity floor for procurement evaluation. These specifications are directly comparable to purity levels offered for related aminopyridine building blocks, providing a concrete benchmark for laboratory sourcing decisions.

Purity Quality control Procurement

Rotatable Bond Count: Conformational Flexibility vs. Rigid Aminopyridine Scaffolds

With three rotatable bonds (comprising the cyclopentylmethyl ether linkage and the exocyclic amine), 4-(cyclopentylmethoxy)pyridin-3-amine exhibits greater conformational degrees of freedom than rigid 2-aminopyridine probes such as K02288 (which has 5 rotatable bonds from its trimethoxyphenyl and biaryl ether linkages), yet fewer than the 4-(cyclohexylmethoxy) analog (estimated 4 rotatable bonds due to the additional methylene) [1]. This intermediate flexibility may influence entropic penalties upon protein binding relative to more constrained or more flexible in-class alternatives.

Conformational flexibility Molecular recognition Entropic penalty

Optimal Procurement Scenarios for 4-(Cyclopentylmethoxy)pyridin-3-amine Based on Differentiated Evidence


Lead-Optimization Programs Requiring Moderately Lipophilic Aminopyridine Scaffolds (XLogP3 ~2)

When an oral lead series demands lipophilicity in the XLogP3 1–3 window to balance solubility and permeability, 4-(cyclopentylmethoxy)pyridin-3-amine provides a quantitatively defined entry point (XLogP3 = 2) that is more lipophilic than unsubstituted 3-aminopyridine (XLogP ≈ 0.2) but less lipophilic than the 4-(cyclohexylmethoxy) analog, enabling fine-tuned logP optimization without resorting to custom synthesis of multiple cycloalkyl homologs [1].

CNS-Targeted Screening Library Design Exploiting Sub-60 Ų TPSA

The compound's TPSA of 48.1 Ų falls below the widely accepted 60 Ų threshold for predicted CNS penetration, distinguishing it from poly-substituted 2-aminopyridine BMP inhibitors such as K02288 (TPSA ~85 Ų). Procurement for CNS-focused diversity libraries can leverage this property to enrich collections with scaffolds that have a higher predicted probability of brain exposure [1].

Fragment-Based or Structure-Guided Design Campaigns Requiring Intermediate Conformational Flexibility

With exactly three rotatable bonds, the target compound offers intermediate conformational degrees of freedom—more constrained than highly flexible poly-aryl probes (K02288, 5 rotatable bonds) but more adaptable than the fully rigid 3-aminopyridine (0 rotatable bonds). This property supports fragment elaboration strategies where maintaining a balance between binding enthalpy and entropic penalty is critical [1].

Chemical Biology Probe Development Requiring a 3-Aminopyridine Scaffold Orthogonal to 2-Aminopyridine Pharmacophores

The 3-amino substitution pattern is structurally orthogonal to the extensively characterized 2-aminopyridine kinase inhibitor chemotype. For target deconvolution studies aiming to distinguish BMP pathway-dependent effects from off-target kinase inhibition, the 3-amino-4-alkoxypyridine scaffold may serve as a matched negative-control building block or as a starting point for developing target-class-selective probes with a distinct binding modality [1][2].

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